(8S)-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
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Overview
Description
(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione is a complex heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyrazino ring fused to a pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione typically involves multi-step processes. One common approach is the annulation of a pyrazino ring to a pyridoindole core. This can be achieved through a series of reactions, including cyclization and condensation reactions. For example, the reaction of indole-2-carbaldehyde with alkynes and bromoacetophenones in the presence of a base can yield the desired pyridoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and microwave-assisted synthesis. Additionally, the use of catalysts and solvents that promote the desired reactions while minimizing side reactions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and as a component in luminescent materials.
Biological Research: The compound is used as a tool in biological research to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of (S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar core structure but differ in the substituents and functional groups attached to the core.
Pyrimido[1,2-a]indoles: These compounds have a pyrimidine ring fused to the indole core, resulting in different chemical and biological properties.
Uniqueness
(S)-6,6-dimethyl-2,3,12,12a-tetrahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4(6H,7H)-dione is unique due to its specific arrangement of rings and substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(8S)-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-16(2)14-10(9-5-3-4-6-11(9)18-14)7-12-15(21)17-8-13(20)19(12)16/h3-6,12,18H,7-8H2,1-2H3,(H,17,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUYFWDRTDTFGL-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC3N1C(=O)CNC3=O)C4=CC=CC=C4N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C[C@@H]3N1C(=O)CNC3=O)C4=CC=CC=C4N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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